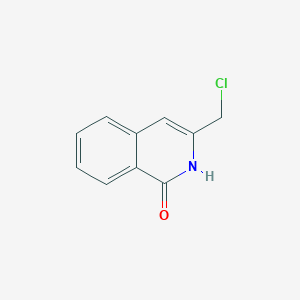

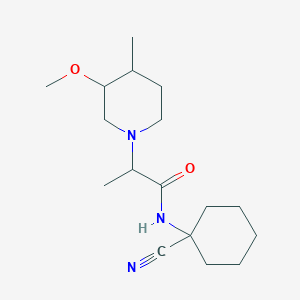

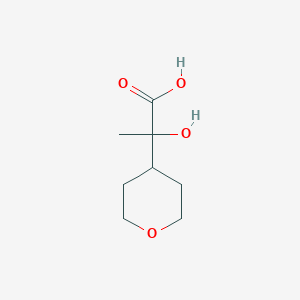

3-(chloromethyl)-2H-isoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

3-(chloromethyl)-2H-isoquinolin-1-one derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, compounds obtained by replacing the chlorine atom with a cyano group in 1-chloromethyl isoquinolines demonstrated weak antimicrobial and antifungal properties. The compound with a 3-spiro-cyclopentyl radical showcased the maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with a minimum inhibiting concentration of 250 μg/ml, indicating potential for developing antimicrobial agents (Сурикова et al., 2014).

Synthetic Applications in Medicinal Chemistry

3-(chloromethyl)-2H-isoquinolin-1-one and its derivatives serve as key intermediates in the synthesis of various bioactive compounds. They have been utilized in creating potent indenoisoquinoline topoisomerase I poisons, which are important for developing anticancer drugs. By replacing the nitro toxicophore with other functional groups like fluorine and chlorine, researchers aim to retain biological activities while minimizing potential safety risks, thereby enhancing the therapeutic profile of indenoisoquinolines (Beck et al., 2015).

Prodrug System for Selective Drug Delivery

The structural modification of 3-(chloromethyl)-2H-isoquinolin-1-one has been explored for the development of prodrug systems. For example, the attachment of a 2-nitroimidazol-5-ylmethyl unit to 5-bromoisoquinolin-1-one has shown potential for use as a general prodrug system, facilitating selective drug delivery to hypoxic tissues. This approach represents a strategic method to enhance the efficacy and safety of therapeutic agents by ensuring targeted release in specific physiological conditions (Parveen et al., 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(chloromethyl)-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-5H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUCNJSAEZTKQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2695905.png)

![(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2695906.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)